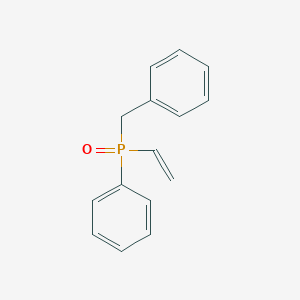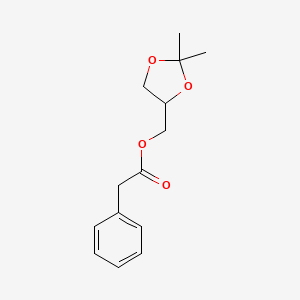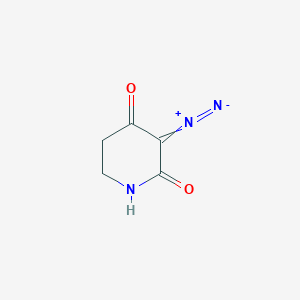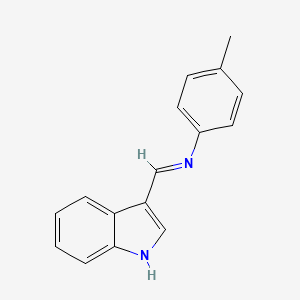
N'-(5-Acenaphthenyl)-N,N-dimethylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine typically involves the catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines. This reaction leads to the formation of adducts to the C=N bond, resulting in aminoketones or 1-(5-acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines . The ratio of the products depends on the condensation conditions and the structure of the starting azomethine .
Industrial Production Methods
Industrial production methods for N’-(5-Acenaphthenyl)-N,N-dimethylformamidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N’-(5-Acenaphthenyl)-N,N-dimethylformamidine exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Specific molecular targets and pathways would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines: These compounds share a similar acenaphthenyl structure and are formed through similar synthetic routes.
N-(Acenaphthenyl)maleimides: These compounds are used in the production of synthetic films, plastics, and fabrics.
Uniqueness
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is unique due to its specific structural features and the types of reactions it can undergo. Its ability to form various derivatives and participate in multiple chemical reactions makes it a versatile compound in scientific research.
Propiedades
Número CAS |
101398-41-8 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N'-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)10-16-14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10H,6-7H2,1-2H3 |
Clave InChI |
ODULCNLUJFVAPL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC=C2CCC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)

![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)

![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)

